molecular formula C13H19ClN2 B13766950 3-(2-(Isopropylamino)ethyl)indole monohydrochloride CAS No. 63938-60-3

3-(2-(Isopropylamino)ethyl)indole monohydrochloride

Katalognummer: B13766950
CAS-Nummer: 63938-60-3
Molekulargewicht: 238.75 g/mol
InChI-Schlüssel: YWUSKBYLXZPMRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Amination: The indole derivative undergoes a reaction with isopropylamine to introduce the isopropylamino group.

    Cyclization: The intermediate product is then cyclized to form the indole ring structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using water as a solvent, can be employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Isopropylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

3-(2-(Isopropylamino)ethyl)indole monohydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Aminopropyl)indole monohydrochloride
  • Indole-3-acetic acid
  • Indole-3-carboxaldehyde

Uniqueness

3-(2-(Isopropylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a unique combination of functional groups that make it particularly interesting for research and industrial applications .

Eigenschaften

CAS-Nummer

63938-60-3

Molekularformel

C13H19ClN2

Molekulargewicht

238.75 g/mol

IUPAC-Name

2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H

InChI-Schlüssel

YWUSKBYLXZPMRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.